molecular formula C10H8O3S B3156368 Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate CAS No. 82788-15-6

Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B3156368
CAS No.: 82788-15-6
M. Wt: 208.24 g/mol
InChI Key: SVTGSWWZGBGGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H8O3S . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

Thiophene derivatives, such as “this compound”, can be synthesized through various methods. One of the significant synthetic methods to thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of “this compound” is based on a thiophene core, which is a five-membered ring made up of one sulfur as a heteroatom . The exact structure can be found in various chemical databases .

Scientific Research Applications

Decarboxylation and Derivative Formation

Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate is a versatile compound in synthetic chemistry. Jackson and Bowlus (1980) demonstrated that 5-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid can undergo decarboxylation when refluxed with hydrobromic acid. This process is an improvement over previous methods, yielding better quality products (Jackson & Bowlus, 1980).

Synthesis of Amines and Thiouronium Salts

Chapman et al. (1971) explored the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, including bromo-, cyano-, carboxy-, and ethoxycarbonyl-3-methylbenzo[b]thiophen. These derivatives were further processed to produce a range of amines and thiouronium salts, contributing to the pharmacological study of these compounds (Chapman et al., 1971).

Electrophilic Substitution Reactions

Clarke et al. (1973) described the electrophilic substitution reactions of 4-hydroxybenzo[b]thiophen and its 3-methyl derivative. They investigated various reactions, including formylation, bromination, nitration, and Claisen rearrangement, contributing to the understanding of the chemical properties of hydroxybenzo[b]thiophene derivatives (Clarke, Scrowston, & Sutton, 1973).

Synthesis of Quinones

Ruiz et al. (1981) explored the synthesis of methyl 4,7-dihydro-4,7-dioxobenzo[b]thiophene-2-carboxylate, a derivative of this compound. This study highlighted the utility of the compound in the synthesis of quinones, an important class of organic compounds (Ruiz et al., 1981).

Biological Evaluation

A significant application of this compound derivatives is in the field of medicinal chemistry. Hansen et al. (2012) synthesized and evaluated a series of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives for their inhibitory activity against 5-LOX/COX, showing promising in vitro activity as dual inhibitors (Hansen et al., 2012).

Future Directions

Thiophene derivatives, such as “Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate”, continue to attract interest due to their potential as biologically active compounds . Future research may focus on exploring their synthesis, properties, and potential applications in greater detail.

Biochemical Analysis

Biochemical Properties

Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with kinases such as Dyrk1A and Clk1, which are involved in cell signaling pathways . These interactions can lead to the modulation of kinase activity, thereby affecting downstream signaling events.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Additionally, it can affect the expression of genes involved in cell proliferation and survival, thereby impacting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For instance, its interaction with kinases can lead to the inhibition of kinase activity, resulting in changes in phosphorylation states of downstream targets . This can ultimately affect various cellular processes, including gene expression and cell signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained inhibition of kinase activity and prolonged effects on cell signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate kinase activity without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, it may be transported into cells via organic anion transporters and distributed to various tissues, including the liver and kidneys.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it may interact with nuclear proteins and influence gene expression.

Properties

IUPAC Name

methyl 5-hydroxy-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTGSWWZGBGGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The above prepared 5-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (0.199 g, 0.895 mmol) was dissolved in 6 mL of CH2Cl2, cooled to 0° C., and treated with BBr3 (1.79 mL of 1M solution in CH2Cl2, 2 eq.). After 2 additional h at 0° C., the reaction mixture was carefully poured onto crashed ice, twofold extracted with AcOEt, washed with water, dried over sodium sulfate, and evaporated to dryness. Flash chromatography (SiO2, hexane/AcOEt=7/3) yielded 0.145 g of the title compound as off-white solid.
Quantity
0.199 g
Type
reactant
Reaction Step One
Name
Quantity
1.79 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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